molecular formula C12H16O5S B1438931 5-(4-Methanesulfonylphenoxy)pentanoic acid CAS No. 1157777-51-9

5-(4-Methanesulfonylphenoxy)pentanoic acid

Cat. No.: B1438931
CAS No.: 1157777-51-9
M. Wt: 272.32 g/mol
InChI Key: PPVKOJFNJCZUQK-UHFFFAOYSA-N
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Description

5-(4-Methanesulfonylphenoxy)pentanoic acid is an organic compound with the molecular formula C12H16O5S and a molecular weight of 272.32 g/mol . It is characterized by the presence of a methanesulfonyl group attached to a phenoxy group, which is further linked to a pentanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

5-(4-Methanesulfonylphenoxy)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety information for 5-(4-Methanesulfonylphenoxy)pentanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves, and if on skin, washing with plenty of soap and water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methanesulfonylphenoxy)pentanoic acid typically involves the reaction of 4-methanesulfonylphenol with a suitable pentanoic acid derivative under controlled conditions. One common method involves the esterification of 4-methanesulfonylphenol with pentanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methanesulfonylphenoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Methanesulfonylphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methanesulfonylphenoxy)pentanoic acid is unique due to the presence of both the methanesulfonyl and phenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(4-methylsulfonylphenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-18(15,16)11-7-5-10(6-8-11)17-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVKOJFNJCZUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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